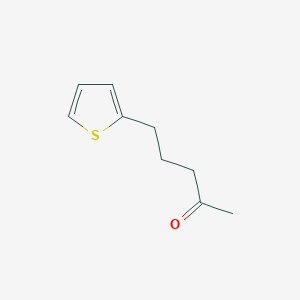

2-(4-Oxopentyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

5-thiophen-2-ylpentan-2-one |

InChI |

InChI=1S/C9H12OS/c1-8(10)4-2-5-9-6-3-7-11-9/h3,6-7H,2,4-5H2,1H3 |

InChI Key |

NFJBNDICBIWFMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Oxopentyl Thiophene and Analogs

Direct Synthesis Strategies for 2-(4-Oxopentyl)thiophene

Directly synthesizing this compound involves forming the thiophene (B33073) ring with the oxopentyl side chain already in place or introduced in a single pot.

Approaches involving 1,4-Dicarbonyl Precursors (e.g., Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a cornerstone method for the formation of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-diketone with a sulfurizing agent to yield the corresponding thiophene. wikipedia.orguobaghdad.edu.iq For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required.

The general mechanism of the Paal-Knorr thiophene synthesis involves the conversion of the diketone to a thioketone, followed by cyclization and dehydration. wikipedia.orgquimicaorganica.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed as both sulfurizing and dehydrating agents. organic-chemistry.orguobaghdad.edu.iq While the exact mechanism is still a subject of some discussion, it is believed to proceed through the formation of a bis-thioketone intermediate, although this may not be a mandatory step. organic-chemistry.org

Table 1: Key Features of the Paal-Knorr Thiophene Synthesis

| Feature | Description |

| Starting Material | 1,4-Dicarbonyl compound |

| Reagent | Sulfurizing agent (e.g., Phosphorus pentasulfide, Lawesson's reagent) |

| Product | Substituted thiophene |

| Key Transformations | Thionation of carbonyls, intramolecular cyclization, dehydration |

The versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of substituted thiophenes, provided the corresponding 1,4-dicarbonyl precursors are accessible. wikipedia.org

Modern Catalytic Approaches for Carbon-Sulfur Bond Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of carbon-sulfur (C-S) bonds, offering milder and more efficient alternatives to classical methods. acs.org These reactions are pivotal in synthesizing thiophenes and their derivatives. Transition metal-catalyzed reactions, in particular, have gained prominence. researchgate.net

Copper-catalyzed reactions, for instance, have been effectively used for the synthesis of thiophene derivatives. These methods can involve the coupling of various sulfur-containing nucleophiles with appropriate carbon electrophiles. bohrium.com For example, a domino process using a copper catalyst and a xanthate as a sulfur source has been developed for the synthesis of 2-acyldihydrobenzo[b]thiophenes from 2-iodoketones. nih.gov Such strategies could potentially be adapted for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are also powerful tools for creating C-C bonds, which can be a key step in building the necessary precursors for thiophene synthesis. numberanalytics.com Furthermore, palladium-catalyzed C-S bond formation has been explored, for example, in the insertion of isocyanides into the C-S bonds of heteroaryl sulfides. researchgate.net

Synthesis of Thiophene Derivatives with Oxopentyl Moieties

The synthesis of thiophene derivatives bearing an oxopentyl group can also be achieved through methods that construct the thiophene ring first, followed by the introduction or modification of the side chain, or through multi-component reactions that assemble the final product in a convergent manner.

Cyclization Reactions for Thiophene Ring Formation

Various cyclization reactions are employed to construct the thiophene ring. The Gewald aminothiophene synthesis is a prominent example, involving the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to produce 2-aminothiophenes. pharmaguideline.comderpharmachemica.com This method is highly versatile for creating polysubstituted thiophenes. impactfactor.org

Another important strategy involves the cyclization of functionalized alkynes. mdpi.com For instance, 1-mercapto-3-yn-2-ols can undergo PdI₂/KI-catalyzed heterocyclodehydration to form substituted thiophenes. nih.gov The mechanism is proposed to involve a 5-endo-dig S-cyclization. nih.gov Similarly, (Z)-2-en-4-yne-1-thiols can be cyclized to thiophenes using a PdI₂ catalyst. nih.gov

The Hinsberg synthesis offers another route, involving the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. uobaghdad.edu.iq

Functional Group Interconversions on Pre-formed Thiophene Scaffolds

Once a thiophene ring is synthesized, the desired oxopentyl side chain can be introduced or modified through functional group interconversions (FGIs). ic.ac.uk This is a common strategy in organic synthesis, allowing for the late-stage modification of complex molecules. researchgate.net

A common approach is the Friedel-Crafts acylation, where a pre-formed thiophene is reacted with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst to introduce an acyl group. numberanalytics.com To obtain this compound, one could potentially use 4-oxopentanoyl chloride or a related derivative.

Other FGIs can include the oxidation of an alkyl side chain to a ketone or the conversion of other functional groups, such as a carboxylic acid or an ester, into the desired keto-functionalized side chain. For example, a carboxylic acid can be converted to an amine via a Curtius rearrangement. While not directly yielding a ketone, this illustrates the breadth of possible transformations. A study by Fedi et al. outlined a pathway from ethyl benzo[b]thiophene-2-carboxylates to carboxylic acids, which are precursors for other functional groups.

Multi-component Reactions and Tandem Processes for Complex Thiophene Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the reactants. nih.govtandfonline.com MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science. tandfonline.com

Several MCRs have been developed for the synthesis of thiophene derivatives. nih.govtandfonline.com These often involve the in-situ generation of reactive intermediates that undergo subsequent cyclization to form the thiophene ring. For example, a one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound, and elemental sulfur can yield highly substituted thiophenes. tandfonline.com Copper(I)-catalyzed multicomponent reactions have also been reported to provide access to fully substituted thiophene derivatives. acs.org

Tandem or domino reactions, where a series of intramolecular reactions occur sequentially without the need to isolate intermediates, also provide elegant pathways to complex thiophenes. nih.gov These processes can be initiated by a single catalytic event and can lead to the rapid construction of intricate molecular architectures.

Regioselective Functionalization Techniques for the Thiophene Ring

Regioselective functionalization is crucial for synthesizing specific isomers of substituted thiophenes. The electronic properties of the thiophene ring inherently favor substitution at the C2 and C5 positions due to the higher stability of the corresponding intermediates. However, various strategies have been developed to control the position of functionalization. acs.orgnih.gov

Directed Ortho Metalation Strategies (e.g., Lithiation at C-2)

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgbaranlab.org In the case of thiophene, the presence of a directing metalation group (DMG) can guide the deprotonation to a specific position, typically ortho to the DMG. However, for π-excessive heterocycles like thiophene, lithiation is strongly favored at the C-2 position, often overriding the influence of a directing group. uwindsor.ca

The process generally involves treating the thiophene substrate with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. nih.gov The lithium atom coordinates to the heteroatom of the DMG, facilitating the removal of a nearby proton. This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents. For thiophene itself, direct lithiation almost exclusively occurs at the C-2 position due to the acidity of this proton, a result of the sulfur atom's ability to stabilize the resulting anion. uwindsor.ca This inherent reactivity makes the synthesis of 2-substituted thiophenes, a precursor to compounds like this compound, highly efficient.

For example, the reaction of thiophene with n-BuLi in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) readily produces 2-thienyllithium (B1198063). google.com This intermediate can then be quenched with a suitable electrophile to yield the desired 2-substituted thiophene.

| Reagent/Condition | Purpose | Typical Example |

| Organolithium Base | Deprotonation of the thiophene ring | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) |

| Solvent | Reaction medium, can influence reactivity | Tetrahydrofuran (THF), Diethyl ether |

| Low Temperature | To control the reaction and prevent side reactions | -78 °C to -20 °C |

| Electrophile | To introduce the desired functional group | Alkyl halides, aldehydes, ketones, CO2 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. rsc.orgmdpi.com The Stille reaction, specifically, involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide in the presence of a palladium catalyst. ikm.org.mywikipedia.org This method offers high functional group tolerance and is effective for creating bonds between sp²-hybridized carbon atoms, making it well-suited for the synthesis of substituted thiophenes. rsc.org

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Initially, the Pd(0) catalyst undergoes oxidative addition with the organic halide (e.g., a halogenated thiophene). This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. ikm.org.my

For the synthesis of thiophene derivatives, a common approach involves the coupling of a thienyl organostannane with an appropriate organic halide, or vice versa. The regioselectivity of the final product is determined by the position of the halide on one reactant and the tin group on the other.

| Component | Role in Stille Coupling | Example |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Organostannane | Transfers an organic group | 2-(Tributylstannyl)thiophene |

| Organic Halide/Triflate | The other coupling partner | An alkyl or aryl halide |

| Solvent | Reaction medium | Toluene, THF, DMF |

Organometallic Reagents in Thiophene Synthesis (e.g., Thienyllithium)

Organometallic reagents, particularly organolithium compounds, are central to the synthesis of functionalized thiophenes. arkat-usa.org 2-Thienyllithium is a key intermediate that can be readily prepared by the direct lithiation of thiophene at the C-2 position with an organolithium base like n-BuLi. google.comacs.org

Once formed, 2-thienyllithium is a potent nucleophile and can react with a wide array of electrophiles. acs.org This versatility allows for the introduction of various side chains and functional groups at the 2-position of the thiophene ring. For instance, the reaction of 2-thienyllithium with an appropriate alkyl halide or an epoxide can be used to build the side chain necessary for forming compounds like this compound. The reactivity of thienyllithium reagents can sometimes be enhanced or modified by transmetalation with other metals, such as magnesium (to form a Grignard reagent) or zinc, which can offer different reactivity profiles and higher yields with certain electrophiles. researchgate.net

The synthesis of this compound itself can be envisioned through the reaction of 2-thienyllithium with a suitable five-carbon electrophile containing a protected ketone functionality. Subsequent deprotection would then yield the final product.

| Organometallic Reagent | Preparation Method | Common Reactions |

| 2-Thienyllithium | Direct lithiation of thiophene with n-BuLi | Alkylation, acylation, carboxylation |

| Thienyl Grignard Reagents | Reaction of a halothiophene with magnesium metal or transmetalation of thienyllithium with MgBr₂ | Coupling reactions, addition to carbonyls |

| Thienylzinc Reagents | Transmetalation of thienyllithium with ZnCl₂ | Ketone synthesis from acid chlorides, Negishi coupling |

Chemical Reactivity and Reaction Mechanisms of 2 4 Oxopentyl Thiophene and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). bhu.ac.in The sulfur atom can stabilize the intermediate carbocation (the sigma complex) formed during substitution through resonance. The presence of the 4-oxopentyl group, an alkyl substituent, is anticipated to be weakly activating and direct incoming electrophiles to the positions ortho and para to its point of attachment. In the case of 2-substituted thiophenes, electrophilic attack preferentially occurs at the C5 position, which is analogous to the para position in benzene derivatives and to a lesser extent at the C3 position. stackexchange.com

Halogenation Studies

While specific halogenation studies on 2-(4-Oxopentyl)thiophene are not extensively documented in the literature, the expected reactivity can be inferred from the general behavior of alkylthiophenes. Thiophenes react readily with halogens like chlorine, bromine, and iodine. libretexts.orgquimicaorganica.org The reaction proceeds via the standard electrophilic aromatic substitution mechanism. Due to the activating nature of the alkyl group, these reactions are typically faster than the halogenation of unsubstituted thiophene.

For this compound, bromination would be expected to yield primarily 5-bromo-2-(4-oxopentyl)thiophene. The reaction can be carried out using bromine in a solvent like acetic acid. beilstein-journals.org Milder reagents such as N-bromosuccinimide (NBS) can also be employed to achieve selective monobromination. tcichemicals.com The use of an excess of the halogenating agent could lead to di-substitution, likely at the 3 and 5 positions.

Table 1: Predicted Halogenation Reactions of this compound

| Halogenating Agent | Expected Major Product | Predicted Reaction Conditions |

| Br₂ in Acetic Acid | 5-Bromo-2-(4-oxopentyl)thiophene | Room Temperature |

| N-Bromosuccinimide (NBS) | 5-Bromo-2-(4-oxopentyl)thiophene | Radical initiator (e.g., AIBN), CCl₄ |

| Cl₂ in CCl₄ | 5-Chloro-2-(4-oxopentyl)thiophene | Low Temperature |

| I₂ with HgO | 5-Iodo-2-(4-oxopentyl)thiophene | Benzene, reflux |

Nitration and Sulfonation Reactions

The nitration of thiophene is a sensitive reaction and requires milder conditions than the nitration of benzene to avoid oxidation and polymerization. stackexchange.com A common reagent for the nitration of thiophene is a mixture of nitric acid and acetic anhydride (B1165640). stackexchange.com For this compound, this reaction is predicted to yield a mixture of 2-(4-Oxopentyl)-5-nitrothiophene and 2-(4-Oxopentyl)-3-nitrothiophene, with the 5-nitro isomer being the major product due to the directing effect of the alkyl group.

Sulfonation of thiophene can be achieved using fuming sulfuric acid or by forming a complex of sulfur trioxide with pyridine. afinitica.comvaia.com This reaction is reversible. libretexts.org For this compound, sulfonation is expected to occur predominantly at the 5-position, yielding this compound-5-sulfonic acid.

Table 2: Predicted Nitration and Sulfonation of this compound

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/Acetic Anhydride | 2-(4-Oxopentyl)-5-nitrothiophene |

| Sulfonation | H₂SO₄/SO₃ (fuming sulfuric acid) | This compound-5-sulfonic acid |

Friedel-Crafts Acylation and Formylation

Friedel-Crafts acylation of thiophenes is a common method for introducing an acyl group onto the ring. nrochemistry.comganeshremedies.comlibretexts.org The reaction is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). stackexchange.com For this compound, acylation is anticipated to occur at the 5-position. For instance, reaction with acetyl chloride and SnCl₄ would be expected to yield 5-acetyl-2-(4-oxopentyl)thiophene. The ketone product of acylation is less reactive than the starting material, which prevents multiple acylations from occurring. nrochemistry.com

Formylation can be achieved through the Vilsmeier-Haack reaction, which uses a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). quimicaorganica.org This reaction would introduce a formyl group at the 5-position to give 5-formyl-2-(4-oxopentyl)thiophene.

Table 3: Predicted Friedel-Crafts Reactions of this compound

| Reaction | Reagent | Expected Product |

| Acylation | Acetyl chloride, SnCl₄ | 5-Acetyl-2-(4-oxopentyl)thiophene |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 5-Formyl-2-(4-oxopentyl)thiophene |

Reactivity of the Ketone Functionality (4-Oxopentyl Group)

The ketone group in the 4-oxopentyl side chain exhibits reactivity typical of carbonyl compounds, including nucleophilic addition and reactions at the α-carbons.

Carbonyl Reactivity in Condensation Reactions (e.g., Knoevenagel)

The ketone carbonyl of this compound is susceptible to condensation reactions with active methylene (B1212753) compounds, such as in the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction is typically base-catalyzed and involves the nucleophilic addition of a carbanion (generated from the active methylene compound) to the carbonyl carbon, followed by dehydration to form a new carbon-carbon double bond. wikipedia.orgdiva-portal.org

For example, reacting this compound with a compound like malononitrile (B47326) in the presence of a weak base such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) would be expected to yield an α,β-unsaturated product. researchgate.net

Table 4: Predicted Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Expected Product |

| Malononitrile | Piperidine | 2-(Thiophen-2-yl)-4-(dicyanomethylene)pentane |

| Ethyl cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-methyl-5-(thiophen-2-yl)hex-2-enoate |

Reduction and Oxidation Reactions of the Ketone

The ketone group in this compound can be readily reduced to a secondary alcohol. chemguide.co.uklibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgscholaris.ca The reaction with NaBH₄ is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) and results in the formation of 5-(thiophen-2-yl)pentan-2-ol.

Conversely, the oxidation of the ketone group is generally not possible without cleaving carbon-carbon bonds, as ketones are resistant to oxidation under mild conditions. libretexts.org However, if the side chain were to be modified, for instance, through a Baeyer-Villiger oxidation, the ketone could be converted into an ester. This reaction typically uses a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), and would likely yield 4-(thiophen-2-ylmethyl)butyl acetate. A study on the oxidation of 2-(4-oxopentyl)isoindoline-1,3-dione, a structurally similar compound, supports the feasibility of reactions involving the oxopentyl chain. acs.orgresearchgate.net

Table 5: Predicted Reduction and Oxidation of the Ketone in this compound

| Reaction | Reagent | Expected Product |

| Reduction | Sodium Borohydride (NaBH₄) | 5-(Thiophen-2-yl)pentan-2-ol |

| Oxidation (Baeyer-Villiger) | m-CPBA | 4-(Thiophen-2-ylmethyl)butyl acetate |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring a flexible alkyl chain with a terminal ketone appended to a thiophene ring, provides a versatile scaffold for intramolecular reactions. These reactions can lead to the formation of new carbocyclic or heterocyclic ring systems, often with significant increases in molecular complexity.

Rhodium-Catalyzed Carbene and Ylide Chemistry

Rhodium(II) catalysts are exceptionally effective at decomposing diazo compounds to generate highly reactive rhodium carbene intermediates. rhhz.netnih.gov In the context of this compound derivatives, a diazo group strategically placed on the side chain can initiate intramolecular reactions involving either the ketone oxygen or the thiophene sulfur.

One potential pathway involves the intramolecular formation of an oxonium ylide. For instance, a derivative such as 2-(5-diazo-4-oxopentyl)thiophene, upon treatment with a Rh(II) catalyst like rhodium(II) acetate, would generate a rhodium carbene. This carbene can be trapped intramolecularly by the adjacent ketone's oxygen atom, forming a strained bicyclic oxonium ylide intermediate. acs.org Such ylides are prone to subsequent rearrangements, including a Stevens rearrangement or, in the presence of a protic nucleophile, ring enlargement to form medium-sized dioxacycloalkenones. acs.org

Alternatively, the rhodium carbene can react with the sulfur atom of the thiophene ring to form a sulfur ylide. This pathway can initiate a tandfonline.comresearchgate.net-sigmatropic rearrangement, leading to the expansion of the thiophene ring itself into a seven-membered oxathionine ring system. researchgate.net Mechanistic studies, supported by DFT calculations, suggest the formation of a rhodium-quinoid carbene intermediate, which is then attacked by a nucleophile to generate the key sulfur ylide that undergoes the rearrangement. researchgate.net

Table 1: Rhodium-Catalyzed Intramolecular Reactions of Thiophene Derivatives

| Precursor Type | Catalyst | Key Intermediate | Potential Product(s) | Reference(s) |

|---|---|---|---|---|

| Diazo-keto-thiophene | Rh₂(OAc)₄ | Bicyclic Oxonium Ylide | Ring-enlarged Dioxacycloalkenones | acs.org |

| Diazo-thiophene | Rh₂(OAc)₄ | Sulfur Ylide | Ring-expanded Oxathionines | researchgate.net |

Ring Expansion and Contraction Methodologies

Beyond rhodium catalysis, other methodologies exist for modifying the ring structures of thiophene derivatives. These "skeletal editing" techniques can expand or contract the heterocyclic core. d-nb.info

A notable ring-expansion method involves the reaction of thiophenes with low-valent main group reagents. For example, an aluminium(I) complex has been shown to react with thiophene and its derivatives, leading to carbon–sulfur bond activation and subsequent ring-expansion of the heterocycle. chemrxiv.org This process can lead to a reaction network that ultimately results in desulfurization. chemrxiv.org

Ring contraction is also a known transformation, often starting from a larger, seven-membered sulfur-containing ring like a thiepine (B12651377). Thermally-induced ring contraction of thiepine scaffolds can extrude sulfur, yielding substituted thiophene derivatives. beilstein-journals.org Another strategy involves the photoinduced extrusion of sulfur monoxide (SO) from a thiopyran sulfoxide, which results in a six-membered ring contracting to a five-membered carbocycle. beilstein-journals.org

Table 2: Selected Ring Expansion and Contraction Methodologies

| Starting Material | Reagent/Condition | Transformation | Product Type | Reference(s) |

|---|---|---|---|---|

| Thiophene | Aluminium(I) Complex | C-S Activation | Ring-Expanded Heterocycle | chemrxiv.org |

| Thiochromenes/Thiophenes | Rhodium Catalyst | Sulfur Ylide/ tandfonline.comresearchgate.net-Rearrangement | Oxathionines/Oxathiocines | researchgate.net |

| Polyannelated Thiepines | Thermal | Sulfur Extrusion | S-doped Polycyclic Aromatics | beilstein-journals.org |

Radical Reactions and Mechanistic Investigations

The thiophene ring can participate in various radical reactions, although it is generally less reactive in homolytic substitutions than benzene. researchgate.net The generation of radical species can be achieved through thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or through redox processes. uchicago.edunptel.ac.in

Mechanistic investigations have explored the pathways of these reactions. For instance, the reaction of thiophene derivatives with 2,4-dinitrobenzenediazonium ions can proceed via a radical mechanism, leading to arylation at the 2-position of the thiophene ring. researchgate.net The reactivity of thiophenes in these substitutions is influenced by the nature of the attacking radical. researchgate.net

A metal-free synthesis of substituted thiophenes from alkynols and elemental sulfur provides a clear example of a mechanistically investigated radical pathway. organic-chemistry.org The reaction is initiated by the generation of a trisulfur (B1217805) radical anion (S₃•⁻), which adds to the alkyne. This is followed by a cyclization step to form the thiophene ring. organic-chemistry.org Studies on the reaction of thiophene-functionalized tocopherols (B72186) with peroxyl radicals have also provided kinetic data and theoretical calculations, highlighting the role of the sulfur atom in stabilizing radical intermediates through noncovalent interactions. rsc.org

Ring-Opening and Desulfurization Pathways

The cleavage of the carbon-sulfur bonds in the thiophene ring is a synthetically important transformation, as it allows the thiophene moiety to serve as a "building block" for constructing linear aliphatic compounds. tandfonline.com

The most common method for achieving this is reductive desulfurization using Raney nickel. wikipedia.org This process involves the complete cleavage of both C-S bonds and saturation of the carbon chain with hydrogen. tandfonline.comoup.com For this compound, treatment with Raney nickel would open the ring and reduce the ketone, yielding nonan-2-ol. The reaction proceeds through the adsorption of the thiophene onto the nickel surface, followed by sequential C-S bond scission. acs.org This method is widely used in organic synthesis to access complex aliphatic structures, such as long-chain amino acids, which are built upon a thiophene scaffold that is removed in a final step. oup.comresearchgate.net

Besides Raney nickel, other methods for desulfurization have been developed. These include hydrodesulfurization (HDS) using heterogeneous catalysts like CoMo on alumina (B75360) supports, a process critical in the petroleum industry for removing sulfur from fuels. mdpi.comconicet.gov.ar The mechanism in HDS can proceed through direct desulfurization to form dienes, which are then hydrogenated, or through initial hydrogenation to tetrahydrothiophene (B86538) followed by ring opening. mdpi.com Homogeneous transition metal complexes, such as those of iridium, have also been shown to mediate the cleavage of C-S bonds in thiophene, providing models for the HDS process. acs.orglehigh.edu

Table 3: Desulfurization Pathways for Thiophene Derivatives

| Reagent/Catalyst | Conditions | Key Outcome | Typical Product from Thiophene | Reference(s) |

|---|---|---|---|---|

| Raney Nickel | Reflux in Alcohol | Reductive C-S Cleavage | Butane | wikipedia.orgoup.comresearchgate.net |

| CoMo/Al₂O₃ | High Temp/Pressure (H₂) | Catalytic Hydrodesulfurization | Butanes/Butenes | mdpi.comconicet.gov.ar |

| [Cp*IrHCl]₂ | Heat, H₂ | Homogeneous C-S Cleavage | Butane | lehigh.edu |

Advanced Spectroscopic Characterization of 2 4 Oxopentyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationorganicchemistrydata.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Applications

Proton NMR spectroscopy of 2-(4-Oxopentyl)thiophene reveals distinct signals for each set of non-equivalent protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of the proton environments. The thiophene (B33073) ring protons typically appear in the aromatic region, while the protons of the oxopentyl chain are found in the aliphatic region of the spectrum. The characteristic chemical shifts are influenced by the electron-withdrawing nature of the thiophene ring and the carbonyl group.

Interactive Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Specific data not available in search results |

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and chemical environment of the carbon atoms. For instance, the sp²-hybridized carbons of the thiophene ring resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the alkyl chain. The carbonyl carbon of the ketone functional group exhibits a characteristic downfield shift. rsc.orgchemicalbook.com

Interactive Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Specific data not available in search results |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes.

In the IR spectrum of this compound, a strong absorption band is expected in the region of 1715-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ketone. vscht.cz The spectrum would also display C-H stretching vibrations for both the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). vscht.cz Vibrations associated with the C=C bonds of the thiophene ring typically appear in the 1400-1500 cm⁻¹ region. researchgate.netresearchgate.net The C-S stretching vibration of the thiophene ring can also be observed, often in the fingerprint region. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Thiophene Ring |

| ~2960-2850 | C-H stretch | Alkyl Chain |

| ~1715 | C=O stretch | Ketone |

| ~1600-1400 | C=C stretch | Thiophene Ring |

| ~850-700 | C-S stretch / C-H bend | Thiophene Ring |

Note: The wavenumbers are approximate and based on characteristic values for the respective functional groups. vscht.cznist.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. miamioh.edu

Interactive Table 4: Expected Fragmentation Peaks in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| Specific data not available | Molecular Ion [M]⁺ | |

| Specific data not available | [M - CH₃]⁺ | α-cleavage |

| Specific data not available | [M - C₃H₇]⁺ | α-cleavage |

| Specific data not available | Thiophenemethyl cation | Cleavage at the alkyl chain |

Note: Specific experimental mass spectral data for this compound was not found. The table illustrates potential fragmentation patterns.

Electronic Spectroscopy: UV-Visible Absorption for Electronic Transitionsijprajournal.comlibretexts.org

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions within the aromatic ring. aip.orgaip.org The presence of the alkyl ketone substituent may cause a slight shift in the absorption maximum (λ_max) compared to unsubstituted thiophene. azooptics.com The carbonyl group itself has a weak n → π* transition, which may be observed as a separate band or as a shoulder on the more intense π → π* absorption. azooptics.com The electronic properties of thiophene-based materials are of significant interest for applications in organic electronics. nih.govrsc.orgnih.gov

Advanced Techniques in Materials Characterization (e.g., EELS for related materials)

For thiophene-based materials, particularly polymers and thin films, advanced characterization techniques are employed. Electron Energy Loss Spectroscopy (EELS), often coupled with transmission electron microscopy (TEM), can provide information about the electronic structure and elemental composition at a high spatial resolution. aps.orgmdpi.comrsc.org While not typically applied to a single small molecule like this compound in isolation, EELS is invaluable for studying the properties of materials derived from it, such as polythiophenes. aps.orgresearchgate.net For instance, EELS can be used to investigate the π-plasmon excitations in conjugated thiophene systems, providing insights into their electronic and optical properties. mdpi.com

Theoretical and Computational Studies on 2 4 Oxopentyl Thiophene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-(4-Oxopentyl)thiophene. rsc.orgnih.govarxiv.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. d-nb.info These calculations can predict a wide range of molecular properties by solving the Schrödinger equation in an approximate manner.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Partial Charges)

The electronic structure of this compound governs its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about its electron-donating and electron-accepting capabilities. rsc.orgsemanticscholar.org

The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For thiophene (B33073) and its derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-antibonding orbital. The oxopentyl substituent can influence the energies and distributions of these frontier orbitals.

Molecular orbital analysis provides a more detailed picture of the electron distribution within the molecule. rsc.orgsemanticscholar.org The orbitals of this compound are a combination of the π-system of the thiophene ring and the σ-orbitals of the pentyl chain. The presence of the oxygen atom in the carbonyl group introduces lone pair orbitals that can also participate in electronic transitions.

Partial charges on the atoms of this compound can be calculated using various population analysis schemes within DFT. These charges reveal the distribution of electron density and help to identify electrophilic and nucleophilic sites. The sulfur and oxygen atoms are expected to carry negative partial charges due to their higher electronegativity, while the adjacent carbon atoms will have positive partial charges. This charge distribution is critical for understanding intermolecular interactions and reaction mechanisms.

A summary of typical electronic properties for thiophene derivatives is presented below:

| Property | Description | Typical Values for Thiophene Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 6.0 eV |

| Partial Charge on Sulfur | Calculated charge on the sulfur atom | -0.2 to -0.4 e |

| Partial Charge on Carbonyl Oxygen | Calculated charge on the oxygen atom of the C=O group | -0.5 to -0.7 e |

Note: These are representative values and can vary depending on the specific derivative and the computational method used.

Conformational Analysis and Energy Minimization

The flexible pentyl chain of this compound allows for multiple conformations. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. libretexts.org This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. Energy minimization techniques are then used to find the lowest energy structures, which correspond to the most populated conformations at equilibrium. nih.gov The pentyl side chain is likely to adopt an extended conformation to minimize steric hindrance.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be used to predict the mechanisms of chemical reactions involving this compound. d-nb.infonih.gov For instance, in electrophilic aromatic substitution reactions, which are characteristic of thiophene, DFT can be used to model the approach of an electrophile to the thiophene ring and identify the most likely site of attack. pearson.com The analysis of the potential energy surface allows for the identification of transition states, which are the highest energy points along the reaction coordinate. uni-giessen.de The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For thiophene, electrophilic substitution typically occurs at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the intermediate carbocation. pearson.com

Spectroscopic Property Prediction (e.g., Electronic Circular Dichroism, Optical Rotation)

Theoretical calculations can predict various spectroscopic properties of this compound. nih.gov For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) and optical rotation can be calculated to determine the absolute configuration. rsc.orgull.es ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional structure of chiral molecules. nih.govfaccts.de By comparing the calculated ECD spectrum with the experimental one, the absolute stereochemistry of a chiral center can be assigned. hebmu.edu.cn

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. rsc.org For this compound, molecular models can be used to visualize its three-dimensional structure and to study its interactions with other molecules, such as solvents or biological receptors. nih.govnih.gov

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.govmdpi.comrsc.org In an MD simulation, the classical equations of motion are solved for all atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. diva-portal.orgnih.gov This allows for the investigation of dynamic processes such as conformational changes, diffusion, and binding events. For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments or to simulate its interaction with a protein binding site.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. In QSPR, molecular descriptors, which are numerical representations of molecular structure, are correlated with an observed property using statistical methods. For a series of thiophene derivatives, QSPR models could be developed to predict properties such as boiling point, solubility, or reactivity based on calculated descriptors like molecular weight, volume, surface area, and electronic parameters derived from quantum chemical calculations.

Applications of 2 4 Oxopentyl Thiophene and Its Derivatives in Chemical Sciences

Precursors in Organic Synthesis and Fine Chemicals Production

Thiophene (B33073) and its derivatives are essential heterocyclic compounds frequently utilized as foundational structures in the synthesis of a wide array of organic molecules, particularly in the realm of fine chemicals. europa.euresearchgate.net Fine chemicals are pure, complex substances produced in relatively small quantities for specialized applications, such as pharmaceuticals and agrochemicals. mdpi.com The thiophene ring is often considered a bioisostere of a benzene (B151609) ring, meaning it can be substituted for a benzene ring in a physiologically active compound without a significant loss of activity. This principle has led to the incorporation of the thiophene nucleus into numerous pharmaceutical agents, including anti-inflammatory drugs, anticancer agents, and antibacterials. scirp.orgpharmaguideline.comnih.gov

The versatility of thiophene derivatives stems from the reactivity of the five-membered aromatic ring, which readily undergoes electrophilic substitution reactions, often with greater reactivity than benzene. derpharmachemica.compharmaguideline.com The C2 and C5 positions of the thiophene ring are particularly susceptible to substitution. pharmaguideline.com In the case of 2-(4-Oxopentyl)thiophene, the presence of the oxopentyl group at the C2 position directs further substitution primarily to the C5 position.

Furthermore, the ketone carbonyl group in the side chain offers another site for chemical modification. It can participate in a variety of reactions, including:

Condensation Reactions: The ketone can react with aldehydes, ketones, or other carbonyl compounds. derpharmachemica.com

Gewald Reaction: This reaction can be used to synthesize 2-aminothiophenes, which are valuable precursors for more complex molecules. derpharmachemica.compharmaguideline.com

Paal-Knorr Thiophene Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent to form a thiophene ring, highlighting the importance of dicarbonyl structures in thiophene synthesis. pharmaguideline.comnih.gov

The dual reactivity of both the thiophene ring and the ketone functional group makes this compound a highly adaptable precursor for creating complex molecules and a diverse library of fine chemicals. mdpi.comnih.gov

Monomers and Building Blocks for Polymer Chemistry

Thiophene derivatives are fundamental monomers in the synthesis of conductive polymers, particularly polythiophenes. rsc.orggoogle.com These materials have garnered significant interest due to their unique electronic and optical properties, making them suitable for applications in organic electronics, such as transistors, sensors, and solar cells.

Polythiophenes are synthesized through the polymerization of thiophene monomers. The properties of the resulting polymer can be precisely tuned by attaching different functional groups to the thiophene ring. rsc.org The side chain of a substituted thiophene monomer plays a critical role in determining the polymer's solubility, processability, and electronic characteristics.

This compound can serve as a monomer to produce a functionalized polythiophene. The polymerization can be achieved through various methods, including electrochemical synthesis or metal-catalyzed cross-coupling reactions (e.g., using a Nickel(II) catalyst). rsc.orggoogle.com The resulting polymer, poly(this compound), would feature a ketone group on each repeating unit. This pendant ketone group can be further modified post-polymerization, allowing for the creation of new materials with tailored properties. For example, the conductivity of polythiophenes can be significantly altered by modifying the side chains. rsc.org The presence of functional groups allows for cross-linking or grafting, which can impact the material's morphology and aggregation behavior. epa.gov

Applications in Corrosion Inhibition Mechanisms

Thiophene derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, including steel and aluminum, particularly in acidic environments like hydrochloric and sulfuric acid solutions. researchgate.netderpharmachemica.comrsc.orgnih.gov The efficiency of these organic inhibitors is linked to the presence of heteroatoms (like sulfur, oxygen, or nitrogen) and π-electrons within their molecular structure. derpharmachemica.comnih.gov

The primary mechanism of corrosion inhibition involves the adsorption of the thiophene derivative molecules onto the metal surface. derpharmachemica.comfrontiersin.org This process forms a protective film that isolates the metal from the corrosive medium. nih.gov The adsorption can occur through:

Chemisorption: Involving the sharing of electrons between the sulfur heteroatom in the thiophene ring and the vacant d-orbitals of the metal atoms. researchgate.net

Physisorption: Resulting from electrostatic interactions between the charged metal surface and the charged organic molecule. researchgate.net

The presence of the sulfur atom in the thiophene ring, along with the oxygen atom in the oxopentyl side chain of this compound, provides active sites for strong adsorption onto a metal surface. rsc.orgfrontiersin.org Studies have shown that the inhibition efficiency of thiophene derivatives increases with their concentration, reaching very high protection levels. researchgate.netderpharmachemica.comnih.gov Potentiodynamic polarization studies indicate that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. derpharmachemica.comrsc.orgnih.gov

The table below summarizes research findings on the corrosion inhibition efficiency of various thiophene derivatives.

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 2-ethylamine thiophene | Steel | 0.5 M H₂SO₄ | 98% | 5x10⁻³ M |

| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum Alloy | 1 M HCl | 96% | 10⁻³ M |

| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum Alloy | 1 M HCl | 94% | 10⁻³ M |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1 M HCl | 92.5% | 500 ppm |

This table presents data compiled from various research articles to illustrate the effectiveness of different thiophene derivatives as corrosion inhibitors. researchgate.netnih.govmdpi.com

Role in Material Science

The applications of this compound and its derivatives extend broadly into material science. The ability to use this compound as a monomer for conductive polymers is a key aspect of its role in this field. rsc.orggoogle.com By synthesizing substituted polythiophenes, material scientists can create polymers with specific electronic and optical properties for use in advanced electronic devices. For instance, the synthesis of specific thiophene-based monomers has led to materials with blue emission characteristics, which are relevant for organic light-emitting diodes (OLEDs). nih.gov

Furthermore, the development of effective corrosion inhibitors is a critical area of material science focused on enhancing the durability and lifespan of metallic materials. researchgate.netderpharmachemica.com The formation of protective, self-assembled molecular layers on metal surfaces using thiophene derivatives represents an advanced strategy for material protection. nih.gov Computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, are often employed to understand the adsorption behavior of these inhibitor molecules and to rationally design new compounds with even greater protective capabilities. rsc.orgfrontiersin.orgnih.gov The structural features of this compound, with its combination of an aromatic ring and a functional side chain, make it a candidate for designing such advanced materials for surface protection.

Biochemical and Biological Pathways Research Involving Thiophene Compounds

Biotransformation and Metabolic Fates of Thiophene (B33073) Derivatives

The biotransformation of thiophene derivatives is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. nih.govd-nb.info These metabolic processes can lead to detoxification and excretion, but they can also result in bioactivation, where chemically stable compounds are converted into reactive metabolites. nih.gov Two major oxidative metabolic pathways have been proposed for the thiophene ring: S-oxidation and epoxidation. acs.org The nature and position of substituents on the thiophene ring can significantly influence which metabolic pathway is favored and the rate of metabolism. nih.gov For instance, alkyl substitution on aromatic rings can shift the focus of oxidative metabolism from the ring to the alkyl side chain. nih.gov

A key pathway in the bioactivation of thiophene-containing compounds is the CYP450-dependent oxidation of the sulfur atom, leading to the formation of thiophene S-oxides. nih.govd-nb.info These S-oxides are typically highly reactive and electrophilic intermediates. nih.gov Due to their instability, these intermediates can covalently bind to cellular macromolecules, which is a mechanism often associated with drug-induced toxicities. researchgate.net

Another potential reactive intermediate is the thiophene epoxide, formed through oxidation of the C=C bonds of the ring. nih.govacs.org Both thiophene S-oxides and epoxides are considered reactive metabolites that can contribute to the toxicological profiles of some thiophene-containing drugs. nih.gov The balance between these pathways can be influenced by the specific CYP450 isozyme involved and the structure of the thiophene derivative. researchgate.net For example, studies on tienilic acid, a diuretic drug that was withdrawn from the market, suggested that its hepatotoxicity was linked to the formation of a reactive thiophene S-oxide intermediate. nih.gov

To mitigate the potential damage from reactive electrophilic intermediates, cells employ detoxification pathways, primarily involving conjugation with endogenous nucleophiles. The most important of these is glutathione (B108866) (GSH), a tripeptide present in high concentrations in cells. nih.gov Reactive thiophene S-oxides or epoxides can be attacked by the nucleophilic thiol group of GSH. nih.gov This reaction forms a stable, water-soluble conjugate that can be further processed and excreted from the body, often in the urine as mercapturic acid derivatives. acs.org The formation of GSH adducts is considered a key detoxification route. nih.gov The detection of these conjugates in vitro and in vivo serves as strong evidence for the formation of reactive intermediates during the metabolism of a thiophene-containing compound. nih.gov

Enzymatic Interactions and Pathway Inhibition Studies (Mechanistic Focus)

The thiophene ring is a privileged scaffold in medicinal chemistry, used to design inhibitors for a wide range of enzymes. nih.goveprajournals.com Thiophene-based structures have been incorporated into inhibitors of acetylcholinesterase, VEGFR-2, and various kinases. nih.govnih.govresearchgate.net A significant area of research has focused on their use as inhibitors of enzymes involved in nucleotide biosynthesis, a critical pathway for cell proliferation.

The de novo purine (B94841) biosynthesis pathway is essential for producing the building blocks of DNA and RNA and is a key target for anticancer drugs. nih.gov Two crucial enzymes in this pathway are glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov Research has identified a class of 6-substituted thieno[2,3-d]pyrimidines as potent, dual inhibitors of both human GARFTase and AICARFTase. nih.govresearchgate.net

These compounds were developed as analogues of known antifolates like Lometrexol, which primarily target GARFTase. aacrjournals.orgmedchemexpress.com The thieno[2,3-d]pyrimidine (B153573) scaffold was found to confer dual inhibitory activity. nih.gov By modifying the side chains attached at the 6-position of the thieno[2,3-d]pyrimidine ring system, researchers have been able to optimize potency and selectivity. For instance, replacing a phenyl ring in the side chain with a thiophene or furan (B31954) ring maintained or enhanced inhibitory activity against the target enzymes. nih.gov

The table below summarizes the inhibitory activity (Ki values) of selected 6-substituted thieno[2,3-d]pyrimidine compounds against human GARFTase and AICARFTase. nih.gov

| Compound | Side-Chain Moiety | Bridge Length (Carbons) | GARFTase Ki (μM) | AICARFTase Ki (μM) |

|---|---|---|---|---|

| Compound 2 | Phenyl | 4 | 2.97 | 9.48 |

| Compound 3 | 2',5'-Thiophene | 3 | 0.17 | 3.81 |

| Compound 4 | 2',5'-Furan | 3 | 0.08 | 3.71 |

| Compound 5 | 2',5'-Thiophene | 4 | 0.08 | 1.58 |

| Compound 9 | 2',4'-Thiophene | 4 | 0.03 | 2.22 |

Understanding how these inhibitors bind to their target enzymes is crucial for rational drug design. X-ray crystallography studies have provided detailed insights into the binding mode of thieno[2,3-d]pyrimidine derivatives within the active site of human GARFTase. acs.org These studies revealed that the thieno[2,3-d]pyrimidine scaffold occupies the same binding pocket as the bicyclic portion of the native folate cofactor. acs.org

The binding is stabilized by a network of specific interactions:

Hydrogen Bonds: The 2-amino group of the inhibitor forms hydrogen bonds with the backbone of amino acid residues Leu899 and Glu948. The 4-oxo group interacts with the backbones of Asp951, Val946, and Gly953. acs.org

Ionic Interactions: The terminal L-glutamate moiety of the inhibitor side chain is crucial for anchoring the molecule. Its α-carboxylate group forms salt bridges with Arg897 and Arg871, while the γ-carboxylate interacts with Lys866 and Lys844. acs.org

These structural insights explain the structure-activity relationships observed, where modifications to the side-chain can modulate binding affinity and inhibitory potency. The docking scores calculated from these models correlate well with the experimentally determined inhibitory potential, confirming the binding mode and guiding the synthesis of more potent analogues. acs.org

Computational Design and Elucidation of Biochemical Pathways

Computational methods are increasingly integral to the study of biochemical pathways for xenobiotics like thiophene derivatives. In silico tools are used to predict metabolic fates, elucidate mechanisms of toxicity, and design novel compounds with desired biological activities. nih.gov

Quantum chemical methods, such as density functional theory (DFT), have been employed to explore the molecular mechanisms of CYP450-mediated metabolism of the thiophene ring. nih.gov These studies can calculate the energy barriers for competing pathways, such as S-oxidation versus epoxidation, to predict which reactive metabolite is more likely to form. Such computational analyses have suggested that for unsubstituted thiophene, the epoxidation pathway may be kinetically and thermodynamically more favorable than S-oxidation. nih.gov

Interaction with Cellular Components (e.g., DNA, Membrane Permeabilization)

Thiophene and its derivatives are recognized for their capacity to interact with various biological targets, a characteristic attributed to their electron-rich nature and bioisosteric properties. These interactions are pivotal to their diverse biological activities, which span antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. The ability of thiophene-containing compounds to engage with fundamental cellular components like nucleic acids and cell membranes is a key area of biochemical and biological research.

Interaction with DNA

Thiophene derivatives have been shown to interact with DNA through several mechanisms, including minor groove binding and the stabilization of DNA-cleavage complexes. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells and antimicrobial activity.

Certain thiophene-containing diamidines, for instance, are potent DNA minor groove binding agents. They exhibit a preference for AT-rich sequences, such as the 5'-AATT-3' binding site. The benzimidazole-thiophene module is an excellent component for recognizing the DNA minor groove. The curvature of a central thiophene in an aromatic system is often optimal for fitting within the minor groove. These interactions are stabilized by hydrogen bonds between the compound and the DNA bases. For example, N-methylbenzimidazole (N-MeBI) thiophene modules have been designed to selectively bind to mixed base pair DNA sequences by forming a hydrogen bond with the exocyclic G-NH2 group in the minor groove.

The binding affinity of these compounds to DNA can be exceptionally high, with dissociation constants (K D ) in the nanomolar range. This strong binding can inhibit the interaction of DNA with essential proteins, such as transcription factors.

| Compound Class | DNA Interaction Mechanism | Target DNA Sequence | Binding Affinity (K D ) | Reference |

| Thiophene Diamidines | Minor Groove Binding | AT-rich sequences (e.g., 5'-AATT-3') | < 10 nM | |

| N-MeBI-Thiophene Monomers | Minor Groove Binding (H-bond with G-NH 2 ) | G•C base pairs | - | |

| Antibacterial Thiophenes | Allosteric stabilization of DNA gyrase-DNA cleavage complexes | - | - |

Furthermore, a class of antibacterial thiophenes has been identified that targets DNA gyrase. Unlike fluoroquinolones that stabilize double-stranded DNA breaks, these thiophene compounds act allosterically. They bind to a pocket on the DNA gyrase enzyme, remote from the DNA, and stabilize the gyrase-mediated DNA-cleavage complex in either one or both DNA strands. This unique mechanism of action makes them effective against fluoroquinolone-resistant bacterial strains.

Membrane Permeabilization

The lipophilic nature of the thiophene ring often enhances the ability of its derivatives to permeate cell membranes. This property is crucial for the bioavailability and efficacy of many thiophene-based drugs, as it allows them to reach intracellular targets.

The aromaticity and hydrophobicity of thiophenes are thought to contribute to their enhanced membrane permeability. This characteristic is particularly important for drugs that need to cross the blood-brain barrier to act on the central nervous system.

Certain cationic dipolar push-pull dyes containing a thiophene bridge have been synthesized and evaluated for their ability to probe cell membranes. Studies with these dyes in live cells have shown that they can localize in plasma membranes. Doubly-charged thiophene dyes, in particular, exhibit lower internalization rates compared to some commercially available membrane stains, resulting in a more specific signal from the plasma membrane. The interaction of these dyes with the membrane is influenced by the charge and the nature of the linking groups within the dye's molecular structure.

The ability of thiophene compounds to interact with and cross cell membranes is a critical factor in their biological activity. Conjugated oligomers containing thiophene promote electrostatic and hydrophobic interactions with bacterial membranes, which enhances membrane penetration and facilitates the eradication of bacteria. The interaction can sometimes lead to disruption of the cell membrane, contributing to the compound's cytotoxic or antimicrobial effects.

| Thiophene Derivative Type | Membrane Interaction | Key Findings | Reference |

| General Thiophene Compounds | Enhanced Permeability | Aromaticity and hydrophobicity increase membrane permeability. | |

| Cationic Thiophene Dyes | Plasma Membrane Localization | Doubly-charged dyes show lower internalization and localize in the plasma membrane. | |

| Thiophene-containing Conjugated Oligomers | Membrane Penetration and Disruption | Electrostatic and hydrophobic interactions facilitate bacterial membrane penetration. |

Q & A

Q. Table 1: Synthesis Methods Comparison

| Method | Catalyst/Oxidant | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Oxidative Functionalization | mCPBA | 75–85 | 98 | |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | 60–70 | 95 |

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the 4-oxopentyl chain’s carbonyl group appears at ~207 ppm (¹³C), while thiophene protons resonate between 6.8–7.2 ppm .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂OS: calculated 168.0612, observed 168.0615) .

- IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and thiophene ring vibrations at 3100–3050 cm⁻¹ .

How does sulfonation of this compound proceed, and what are the regiochemical outcomes?

Level : Basic

Methodological Answer :

- Reagent : Concentrated H₂SO₄ at 0–5°C selectively sulfonates the 5-position of the thiophene ring due to electron-withdrawing effects of the 4-oxopentyl group.

- Mechanism : Electrophilic substitution favored at the most electron-rich position (5-position) via resonance stabilization. Confirm regiochemistry via NOESY or X-ray crystallography .

How can density functional theory (DFT) predict the electronic properties of this compound for optoelectronic applications?

Level : Advanced

Methodological Answer :

- Computational Workflow :

- Optimize geometry using B3LYP/6-311++G(d,p).

- Calculate frontier molecular orbitals (FMOs): HOMO-LUMO gaps indicate charge-transfer efficiency (e.g., ΔE ≈ 3.2 eV for thiophene derivatives).

- Global reactivity descriptors (electrophilicity index, chemical potential) correlate with corrosion inhibition or DSSC performance .

- Validation : Compare theoretical UV-Vis spectra (TD-DFT) with experimental data (λmax ~350 nm) .

Q. Table 2: DFT-Derived Electronic Properties

| Property | Value (eV) | Application Relevance |

|---|---|---|

| HOMO-LUMO Gap | 3.2 | Charge transport in OPVs |

| Electrophilicity Index | 1.8 | Anti-corrosion performance |

What strategies enhance the performance of this compound-based copolymers in organic photovoltaics (OPVs)?

Level : Advanced

Methodological Answer :

- Copolymer Design : Incorporate electron-rich comonomers (e.g., benzodithiophene, BDT) to improve light absorption and charge mobility. Use Stille coupling for precise backbone control .

- Side-Chain Engineering : Alkoxy or alkylthio groups on the 4-oxopentyl chain improve solubility and film morphology. Optimize via grazing-incidence XRD .

- Device Integration : Blend with PC₇₁BM (1:1.5 ratio) and anneal at 150°C for 10 min to achieve PCE >8% .

How is the antimicrobial activity of this compound derivatives evaluated in preclinical studies?

Level : Advanced

Methodological Answer :

- Assay Design :

- SAR Insights : Electron-withdrawing groups (e.g., 4-oxopentyl) enhance activity by increasing lipophilicity and membrane interaction .

What structural features of this compound influence its absorption in near-infrared (NIR) organic semiconductors?

Level : Advanced

Methodological Answer :

- Extended π-Systems : Fuse thiophene with thieno[3,2-b]thiophene (TT) to red-shift absorption.

- Electron-Deficient Moieties : Introduce dicyano groups at the 3-position, lowering LUMO levels (ΔE ≈ 1.4 eV) .

- Crystallography : Single-crystal XRD reveals planar conformations critical for charge delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.